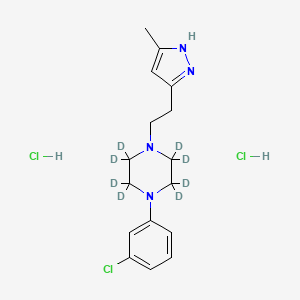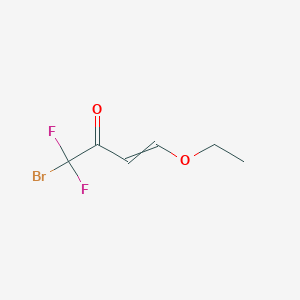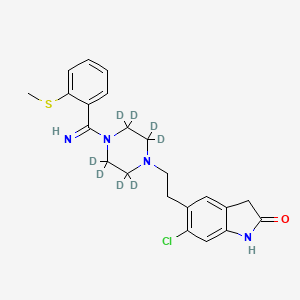
S-Methyldihydroziprasidone-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyldihydroziprasidone-d8 is a deuterated analog of S-Methyldihydroziprasidone, a metabolite of the antipsychotic drug ziprasidone. This compound is primarily used in research settings, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various scientific experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyldihydroziprasidone-d8 involves multiple steps, starting from ziprasidone. The key steps include the reduction of the benzisothiazole ring to dihydroziprasidone, followed by methylation of the thiophenol group. The deuterium labeling is introduced during the methylation step, where deuterated methylating agents are used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
S-Methyldihydroziprasidone-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: The reduction of the benzisothiazole ring is a key step in its synthesis.
Substitution: Various substitution reactions can occur, particularly involving the thiophenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out using aldehyde oxidase and thiol methyltransferase.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
科学研究应用
S-Methyldihydroziprasidone-d8 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of ziprasidone.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of ziprasidone.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of ziprasidone in the body.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes
作用机制
The mechanism of action of S-Methyldihydroziprasidone-d8 involves its interaction with various enzymes and receptors in the body. The compound is metabolized in two sequential reactions: reduction of the benzisothiazole ring by aldehyde oxidase, followed by methylation of the thiophenol group by thiol methyltransferase. These reactions result in the formation of this compound, which can then interact with various molecular targets, including dopamine and serotonin receptors .
相似化合物的比较
Similar Compounds
S-Methyldihydroziprasidone: The non-deuterated analog of S-Methyldihydroziprasidone-d8.
Ziprasidone: The parent compound from which this compound is derived.
Dihydroziprasidone: An intermediate in the synthesis of this compound
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracking and analysis in scientific experiments. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and elimination is crucial .
属性
分子式 |
C22H25ClN4OS |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
6-chloro-5-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)/i8D2,9D2,10D2,11D2 |
InChI 键 |
NHUDBVVEHOSVCD-JNJBWJDISA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C(=N)C4=CC=CC=C4SC)([2H])[2H])[2H] |
规范 SMILES |
CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


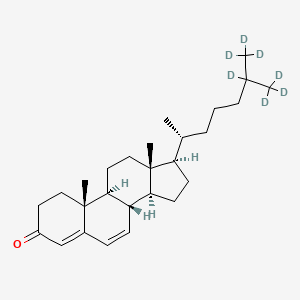
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)

![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
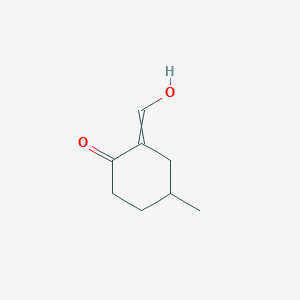
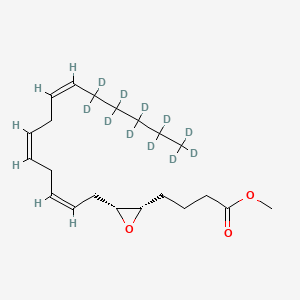
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)

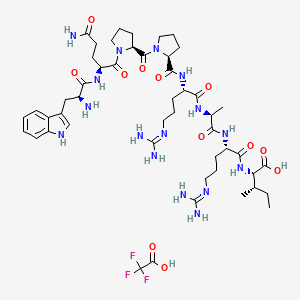

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
